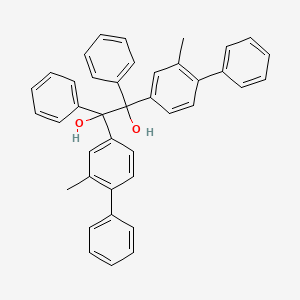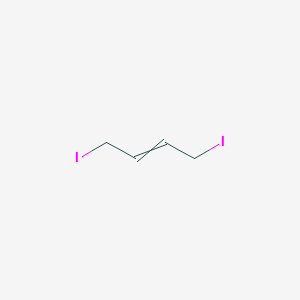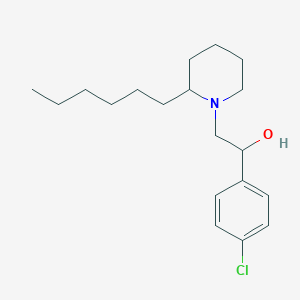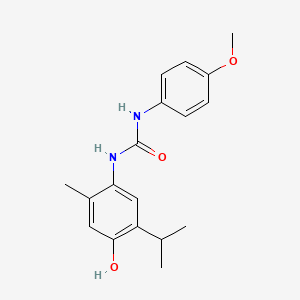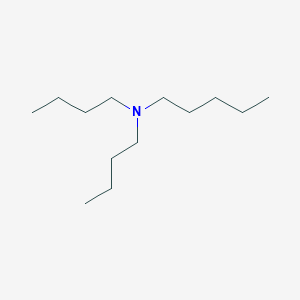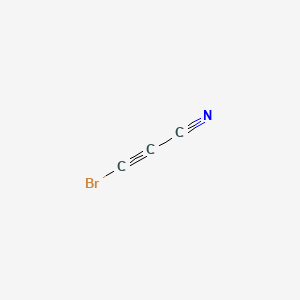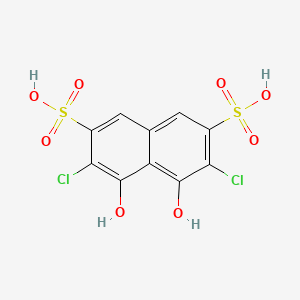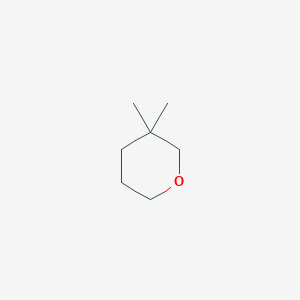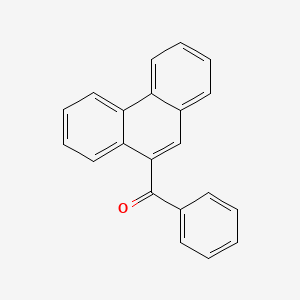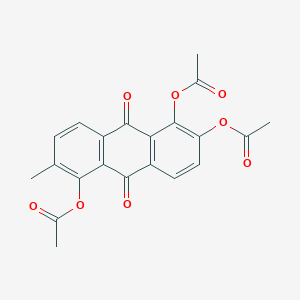
6-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,5-triyl triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,5-triyl triacetate is an organic compound with the molecular formula C21H16O8 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of three acetate groups attached to the anthracene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,5-triyl triacetate typically involves multi-step reactions. One common synthetic route includes the following steps :
Acetylation: The starting material undergoes acetylation using acetic anhydride and acetic acid in the presence of chromium (VI) oxide at 70°C for 24 hours.
Reduction: The intermediate product is then reduced using a dimethylsulfide borane complex in tetrahydrofuran at 0°C for 0.25 hours.
Hydrolysis: The reduced product is hydrolyzed with potassium hydroxide at 70°C for 0.75 hours.
Enzymatic Reaction: The hydrolyzed product undergoes an enzymatic reaction with β-D-glucose, NADPH, glucose dehydrogenase, and polyhydroxyanthracene reductase from Cochliobolus lunatus in an aqueous phosphate buffer and dimethyl sulfoxide under an inert atmosphere for 24 hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems may enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,5-triyl triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to hydroquinone derivatives.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium (VI) oxide, potassium permanganate.
Reduction: Dimethylsulfide borane complex, sodium borohydride.
Substitution: Acetic anhydride, lead (IV) tetraacetate.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties.
Aplicaciones Científicas De Investigación
6-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,5-triyl triacetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,5-triyl triacetate involves its interaction with molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating redox reactions. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Dihydroxyanthracene: A hydroquinone derivative of anthracene with similar redox properties.
Carminic Acid: A natural anthraquinone derivative used as a colorant.
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: A compound with a similar anthracene core structure.
Uniqueness
6-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,5-triyl triacetate is unique due to its specific substitution pattern and the presence of three acetate groups, which confer distinct chemical properties and reactivity compared to other anthracene derivatives.
Propiedades
Número CAS |
10384-07-3 |
|---|---|
Fórmula molecular |
C21H16O8 |
Peso molecular |
396.3 g/mol |
Nombre IUPAC |
(1,5-diacetyloxy-6-methyl-9,10-dioxoanthracen-2-yl) acetate |
InChI |
InChI=1S/C21H16O8/c1-9-5-6-13-16(20(9)28-11(3)23)18(25)14-7-8-15(27-10(2)22)21(29-12(4)24)17(14)19(13)26/h5-8H,1-4H3 |
Clave InChI |
QGVJGJQBAXASQL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


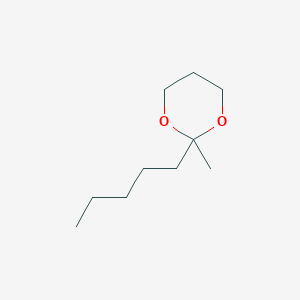
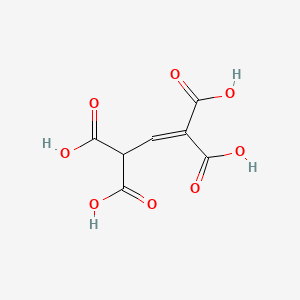
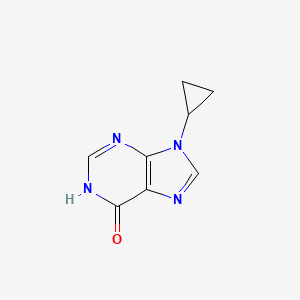
![5-Methyl-4-[(4-nitrophenyl)methylideneamino]-2-propan-2-ylphenol](/img/structure/B14734832.png)
